1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazoles have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The trifluoromethyl group in this compound enhances its chemical stability and bioactivity, making it a valuable molecule in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. Common synthetic routes include:
Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production: Large-scale production often employs catalytic methods to enhance yield and purity, utilizing catalysts like palladium or copper in the presence of suitable ligands.
Analyse Chemischer Reaktionen
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve reagents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, with reagents like sodium hydride or potassium tert-butoxide.
Major Products: These reactions yield products like substituted benzimidazoles, trifluoromethylated derivatives, and nitrile-containing compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile can be compared with other benzimidazole derivatives:
Eigenschaften
Molekularformel |
C10H6F3N3 |
---|---|
Molekulargewicht |
225.17 g/mol |
IUPAC-Name |
3-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C10H6F3N3/c1-16-8-4-6(5-14)2-3-7(8)15-9(16)10(11,12)13/h2-4H,1H3 |
InChI-Schlüssel |
LTHSGPGSLDNPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)C#N)N=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.